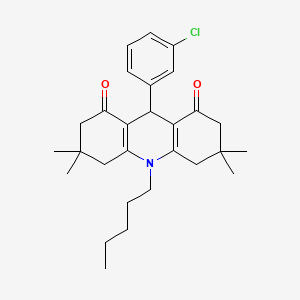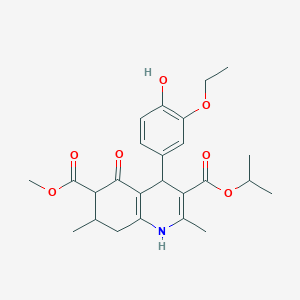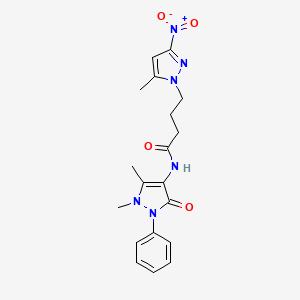
9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, multiple methyl groups, and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorophenyl derivatives and tetramethyl-substituted cyclohexanone in the presence of a strong acid catalyst to facilitate the formation of the acridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine, chlorine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different overall structure and pharmacological effects.
Indole Derivatives: Compounds with an indole core that share some structural similarities and biological activities.
Uniqueness
What sets 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its unique combination of a decahydroacridine core with multiple methyl and chlorophenyl substituents
Properties
Molecular Formula |
C28H36ClNO2 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H36ClNO2/c1-6-7-8-12-30-20-14-27(2,3)16-22(31)25(20)24(18-10-9-11-19(29)13-18)26-21(30)15-28(4,5)17-23(26)32/h9-11,13,24H,6-8,12,14-17H2,1-5H3 |
InChI Key |
XEBWUPSFZSDQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=CC=C4)Cl)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B11447899.png)
![4-[({2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B11447902.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]benzoate](/img/structure/B11447907.png)
![5-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11447914.png)



![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B11447934.png)
![Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11447935.png)
![1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11447940.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447946.png)
![4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11447954.png)
